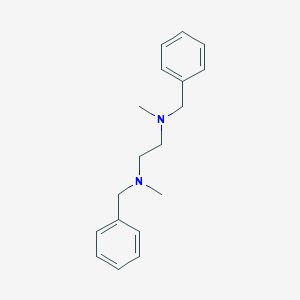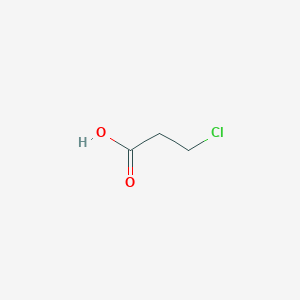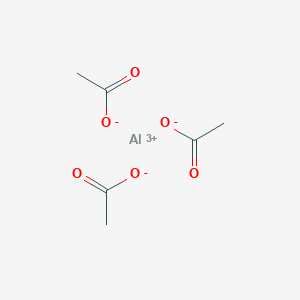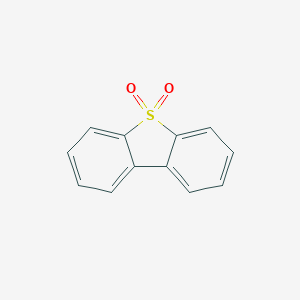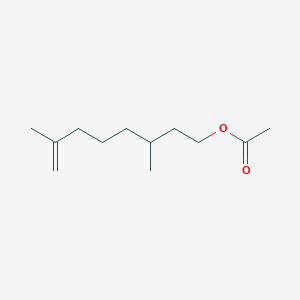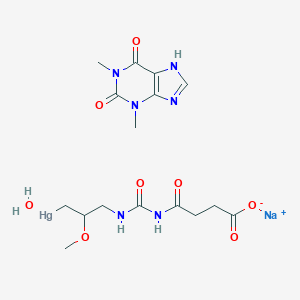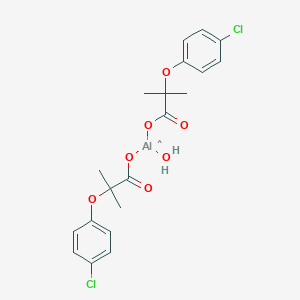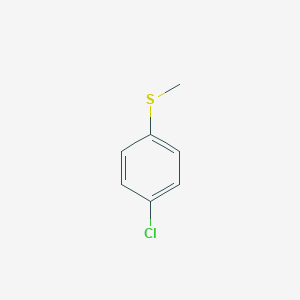
4-Chlorothioanisole
概要
説明
Synthesis Analysis
4-Chlorothioanisole has been synthesized through photochemical processes. The photochemistry of 4-Chlorothioanisole involves its reduction to thioanisole, primarily occurring by heterolytic fragmentation of its triplet state and formation of the triplet 4-thiomethoxyphenylium ion. This process facilitates new examples of arylation reactions by SN1 substitution of phenyl halides, showcasing the compound's versatility in synthetic organic chemistry (Lazzaroni et al., 2007).
Molecular Structure Analysis
Studies on compounds related to 4-Chlorothioanisole, such as 4-chloro-2-nitroanisole, have utilized spectroscopic techniques like FT-IR and FT-Raman, alongside computational methods, to analyze their molecular structures. These analyses help in understanding the vibrational modes, geometrical parameters, and electronic properties, contributing to a comprehensive understanding of their molecular structure (Arunagiri et al., 2014).
Chemical Reactions and Properties
4-Chlorothioanisole participates in photochemical arylation reactions, showcasing its reactivity under light-induced conditions. These reactions involve the formation of phenonium ions as intermediates, leading to various derivatives of thioanisoles. The reactivity of 4-Chlorothioanisole under different conditions underscores its utility in synthetic chemistry for the creation of complex organic molecules (Lazzaroni et al., 2007).
Physical Properties Analysis
While specific studies on the physical properties of 4-Chlorothioanisole are scarce, related research on compounds such as 4-chloro-2-nitroanisole provides insights into properties like vibrational wavenumbers, hyperpolarizability, and molecular geometries. These studies contribute to our understanding of how structural modifications can influence the physical characteristics of similar compounds (Arunagiri et al., 2014).
Chemical Properties Analysis
The chemical properties of 4-Chlorothioanisole, such as its reactivity in nucleophilic substitution reactions and its behavior under photochemical conditions, have been a subject of scientific interest. Its involvement in the formation of various substituted products through reactions with nucleophiles highlights the compound's chemical versatility and potential applications in organic synthesis (Yoneda et al., 1975).
科学的研究の応用
Photochemical Arylation Reactions : 4-Chlorothioanisole undergoes photochemical reactions, forming thioanisole through the reduction process. This involves heterolytic fragmentation and formation of a thiomethoxyphenylium ion, leading to arylation reactions. The reaction with alkenes forms phenonium ion intermediates, with product distribution influenced by the solvent used (Lazzaroni, Dondi, Fagnoni, & Albini, 2007).
Conformational Studies : 4-Chlorothioanisole, among other chlorothioanisoles, shows distinct conformations as trans conformers. The study of its benzene dipole moments contributes to the understanding of molecular structures and interactions (Lumbroso, Curé, & Andreu, 1978).
Organic Photovoltaic Devices : In the context of organic photovoltaics, 4-Chlorothioanisole-related compounds like 4-bromoanisole are used as processing additives. They control phase separation and purity in polymer-polymer blends, influencing the performance of organic solar cells (Liu, Huettner, Rong, Sommer, & Friend, 2012).
Undergraduate Laboratory Experiments : 4-Chlorothioanisole and related compounds are utilized in educational settings, particularly in undergraduate laboratory experiments for demonstrating high-throughput experimentation techniques in organic synthesis (Lee, Schmink, & Berritt, 2020).
Molecular Orientation Studies : Research involving nuclear magnetic resonance spectra of liquid crystalline solutions of 4-Chlorothioanisole derivatives helps in understanding the molecular orientation and potential functions describing the reorientation of molecular groups (Emsley, Longeri, Veracini, Catalano, & Pedulli, 1982).
Safety And Hazards
4-Chlorothioanisole is classified as a combustible liquid and is harmful if swallowed . It can cause skin and eye irritation . Safety measures include avoiding breathing in dust/fume/gas/mist/vapors/spray and using the compound only in well-ventilated areas or outdoors . In case of ingestion, it’s advised to rinse the mouth and seek medical help immediately .
特性
IUPAC Name |
1-chloro-4-methylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClS/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQQUVJOLVCZKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8023973 | |
| Record name | 4-Chlorophenyl methyl sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an unpleasant odor; [Alfa Aesar MSDS] | |
| Record name | 4-Chlorophenyl methyl sulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20028 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.11 [mmHg] | |
| Record name | 4-Chlorophenyl methyl sulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20028 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
4-Chlorothioanisole | |
CAS RN |
123-09-1 | |
| Record name | 1-Chloro-4-(methylthio)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123-09-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chlorophenyl methyl sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123091 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chlorothioanisole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72090 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-chloro-4-(methylthio)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Chlorophenyl methyl sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-4-(methylthio)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.183 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLOROPHENYL METHYL SULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/031E43FWKK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,4-Diiodobicyclo[2.2.2]octane](/img/structure/B85546.png)


